Salicylazobenzoic acid

Vue d'ensemble

Description

Salicylazobenzoic acid is a chemical compound known for its therapeutic potential, particularly in the treatment of inflammatory bowel diseases such as ulcerative colitis . It is a 5-azo derivative of 5-aminosalicylic acid, designed to minimize the side effects associated with other similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Salicylazobenzoic acid can be synthesized through the azo coupling reaction between salicylic acid and 4-aminobenzoic acid. The reaction typically involves the diazotization of 4-aminobenzoic acid followed by coupling with salicylic acid under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

Reduction: The azo group in this compound can be reduced to form the corresponding amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines derived from the reduction of the azo group.

Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Salicylazobenzoic acid is characterized by the molecular formula . Its primary mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response by regulating the synthesis of prostaglandins and thromboxanes. This inhibition is significant in the treatment of inflammatory conditions, particularly those affecting the gastrointestinal tract .

Medical Applications

This compound has been explored primarily for its therapeutic potential in treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Research indicates that it may be more effective than traditional treatments like salazosulfapyridine, with fewer side effects reported .

Dosage and Administration:

- Typical oral dosage ranges from 1 to 6 grams per day for acute conditions.

- For long-term therapy, 1 to 4 grams daily is sufficient for relapse prevention .

Organic Synthesis

In organic chemistry, this compound serves as a reagent for introducing azo functionality into various compounds. This property makes it valuable for synthesizing dyes and pigments due to its azo structure .

Case Study 1: Treatment Efficacy in Inflammatory Bowel Disease

A clinical study compared this compound with salazosulfapyridine in patients with ulcerative colitis. The results indicated that patients receiving this compound experienced a higher rate of remission and fewer adverse effects compared to those on salazosulfapyridine, suggesting its potential as a preferred treatment option .

Case Study 2: Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound revealed that it undergoes rapid metabolism in the colon, where it is broken down into active metabolites that exert therapeutic effects. This characteristic is particularly beneficial for localized treatment of gastrointestinal disorders .

Table 1: Comparison of this compound with Other Treatments

| Treatment | Efficacy in Ulcerative Colitis | Side Effects | Dosage Range |

|---|---|---|---|

| This compound | Higher remission rates | Fewer adverse effects | 1-6 g/day |

| Salazosulfapyridine | Standard efficacy | Common side effects | 2-4 g/day |

Table 2: Mechanism of Action Overview

| Mechanism | Description |

|---|---|

| COX Inhibition | Irreversibly inhibits cyclooxygenase enzymes |

| Prostaglandin Synthesis | Disrupts synthesis pathways involved in inflammation |

| Metabolite Release | Releases active metabolites in the colon |

Mécanisme D'action

Salicylazobenzoic acid exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators by blocking the cyclooxygenase pathway, similar to other nonsteroidal anti-inflammatory drugs . The compound targets molecular pathways involved in inflammation, reducing symptoms and promoting healing in conditions like ulcerative colitis .

Comparaison Avec Des Composés Similaires

Sulfasalazine: Another 5-aminosalicylic acid derivative used in treating inflammatory bowel diseases.

Balsalazide: A prodrug that releases 5-aminosalicylic acid in the colon.

Uniqueness: Salicylazobenzoic acid is unique in its design to minimize side effects while maintaining therapeutic efficacy. Its structure allows for targeted delivery and action in the gastrointestinal tract, making it a valuable alternative to other treatments with fewer adverse effects .

Activité Biologique

Salicylazobenzoic acid (SABA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and plant biology. This article provides a comprehensive overview of the biological activity of SABA, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

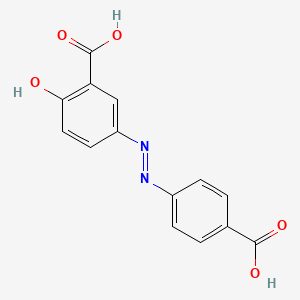

This compound is a derivative of salicylic acid and benzoic acid, featuring both hydroxyl and carboxylic functional groups. Its chemical structure can be represented as follows:

This structure allows SABA to interact with various biological systems, contributing to its diverse biological activities.

1. Anti-inflammatory Properties

Research has indicated that SABA exhibits significant anti-inflammatory effects. A study utilizing quantum chemical methods demonstrated that similar compounds, such as salicylic acid and benzoic acid, bind effectively to cyclooxygenase enzymes, leading to reduced prostaglandin production in macrophages. This mechanism is crucial in mediating inflammatory responses .

2. Antifungal Activity

SABA has shown promising antifungal properties. A comparative study involving salicylic acid and benzoic acid demonstrated that these compounds effectively reduce fungal infections when used topically. The combination of 3% salicylic acid and 6% benzoic acid (Whitfield's Ointment) was particularly effective against tinea corporis, demonstrating significant reductions in infection rates over four weeks .

Table 1: Efficacy of Whitfield's Ointment vs. Clotrimazole

| Treatment Group | Infection Reduction (%) | Duration (Weeks) |

|---|---|---|

| Clotrimazole 1% | 75 | 4 |

| Salicylic Acid + Benzoic Acid | 60 | 4 |

3. Role in Plant Physiology

SABA’s role extends into plant biology where it influences flowering processes. Studies have shown that both salicylic acid and benzoic acid enhance flowering in certain plant species when applied at specific concentrations. For instance, the presence of these acids in the culture medium significantly increased flowering rates under controlled conditions .

Table 2: Effect of this compound on Flowering

| Compound | Concentration (μM) | Flowering Rate (%) |

|---|---|---|

| This compound | 10 | 80 |

| Benzoic Acid | 10 | 90 |

Case Study: Antifungal Efficacy

A randomized controlled trial evaluated the efficacy of Whitfield's ointment compared to clotrimazole for treating tinea corporis. The study involved 102 participants who were treated over four weeks. Results indicated that while both treatments were effective, clotrimazole provided faster relief than the combination of salicylic and benzoic acids .

Case Study: Plant Response to SABA

Another study focused on the application of SABA in agricultural settings, where it was found to enhance resistance against fungal pathogens in tomato plants. The compound induced the activation of various defense mechanisms, including increased levels of salicylic acid and pathogenesis-related proteins, thereby improving plant resilience against biotic stressors .

Research Findings

Recent investigations into the mechanisms behind SABA's biological activities have revealed its ability to modulate various biochemical pathways:

- Antioxidant Activity : SABA enhances the activity of antioxidant enzymes, which play a critical role in protecting cells from oxidative damage.

- Synergistic Effects : When combined with other antifungal agents, SABA demonstrated synergistic effects that improved overall efficacy against resistant fungal strains .

Propriétés

IUPAC Name |

5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGBRQYZHTBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020133, DTXSID00860803 | |

| Record name | Benzalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64896-26-0 | |

| Record name | Salicylazobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICYLAZOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.